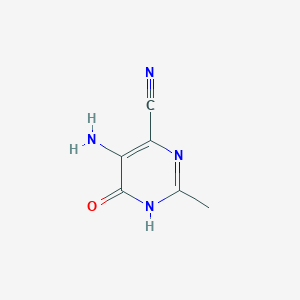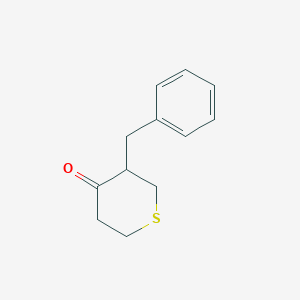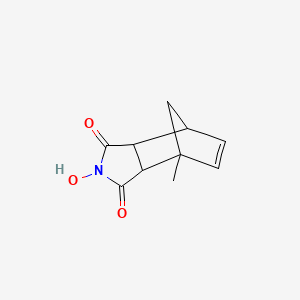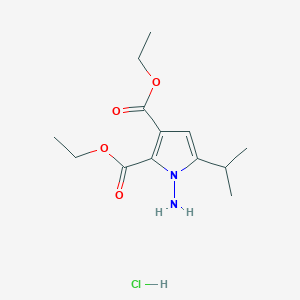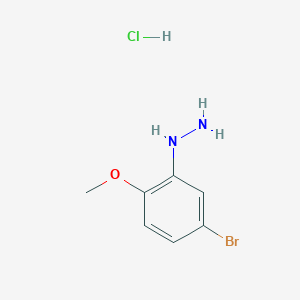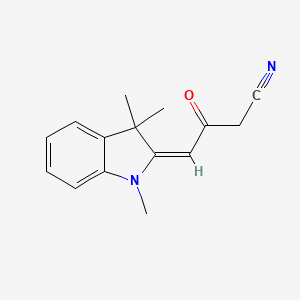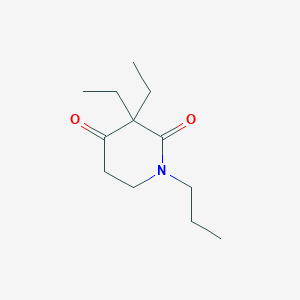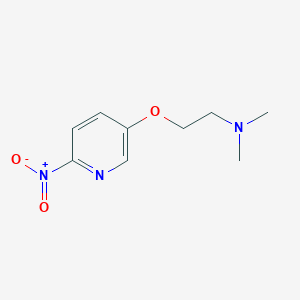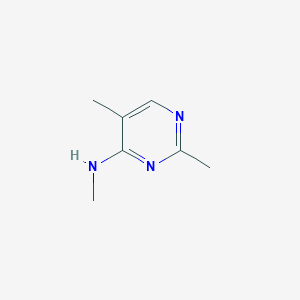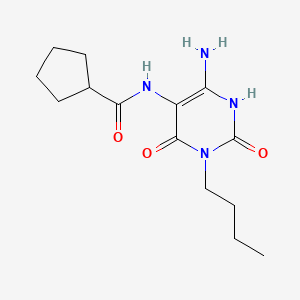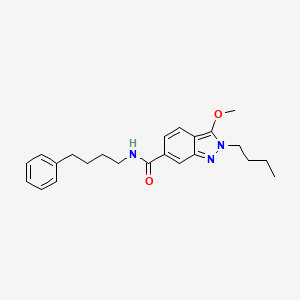
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of chemicals Indazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Alkylation: The 2-position of the indazole ring is alkylated using butyl halides under basic conditions.
Methoxylation: The 3-position is methoxylated using methanol and a suitable catalyst.
Amidation: The carboxylic acid group at the 6-position is converted to the carboxamide using 4-phenylbutylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The phenylbutyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction of the carboxamide group.
Substituted Indazoles: Formed from substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Used as a tool compound to study the function of indazole derivatives in biological systems.
Industrial Chemistry:
Mechanism of Action
The exact mechanism of action of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-methoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.
2-Butyl-3-methoxy-N-(4-methylbutyl)-2H-indazole-6-carboxamide: Has a methylbutyl group instead of a phenylbutyl group.
2-Butyl-3-methoxy-N-(4-phenylpropyl)-2H-indazole-6-carboxamide: Has a phenylpropyl group instead of a phenylbutyl group.
Uniqueness
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is unique due to the presence of the phenylbutyl group, which may confer distinct biological properties and enhance its interaction with specific molecular targets compared to other similar compounds.
Properties
CAS No. |
919107-07-6 |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-butyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-4-16-26-23(28-2)20-14-13-19(17-21(20)25-26)22(27)24-15-9-8-12-18-10-6-5-7-11-18/h5-7,10-11,13-14,17H,3-4,8-9,12,15-16H2,1-2H3,(H,24,27) |
InChI Key |
ZUCNLIAHXFSCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


